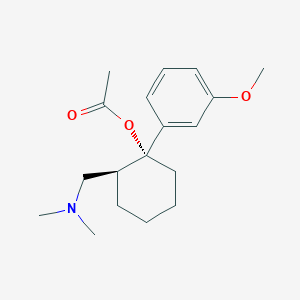![molecular formula C7H7N3O B15294080 Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
Oxazolo[5,4-c]pyridine-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[5,4-c]pyridine-2-methanamine is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the oxazole and pyridine family, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-c]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Oxazolo[5,4-c]pyridine-2-methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazolo[5,4-c]pyridine-2-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to perturb sphingolipid metabolism in Trypanosoma brucei, leading to the accumulation of ceramides . This indicates that the compound may target enzymes involved in lipid metabolism, making it a potential drug candidate for treating diseases caused by trypanosomatid parasites .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidines: Known for their pharmacological activities, including kinase inhibition and antiviral properties.
Oxazolo[4,5-b]pyridine derivatives: Evaluated for their antibacterial and anticancer activities.
Uniqueness
Oxazolo[5,4-c]pyridine-2-methanamine is unique due to its specific structure and the biological activities it exhibits. Its ability to perturb lipid metabolism and its potential as a therapeutic agent distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2 |
InChI Key |
OCHRBUMCEQTZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



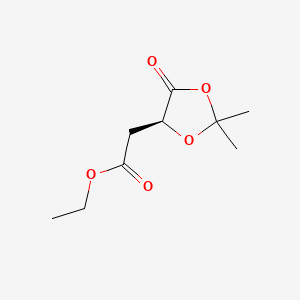

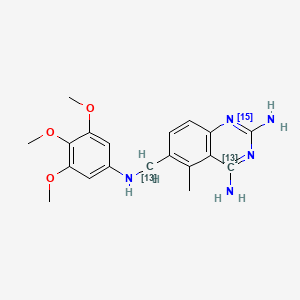

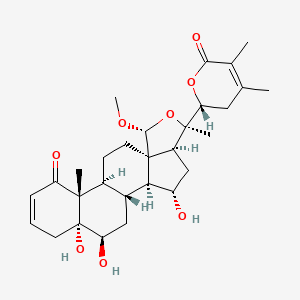
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
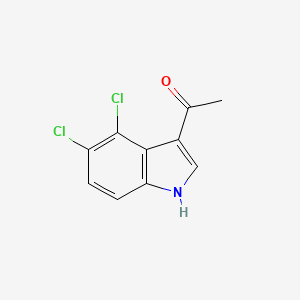



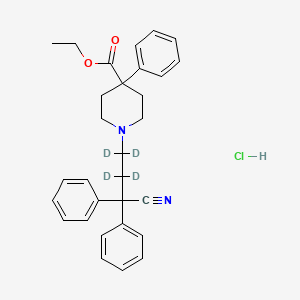
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
